molecular formula C10H17NO3 B2747786 tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate CAS No. 216578-35-7

tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate

Cat. No.: B2747786
CAS No.: 216578-35-7
M. Wt: 199.25
InChI Key: GUVWHGMHXIFPGI-RNLVFQAGSA-N
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Description

tert-butyl (1R,3S,5S)-6-oxabicyclo[310]hexan-3-ylcarbamate is a complex organic compound known for its unique bicyclic structure

Preparation Methods

The synthesis of tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the bicyclic core, followed by the introduction of the tert-butyl carbamate group. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and alkoxides.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the carbamate group and the formation of corresponding amines and alcohols.

Scientific Research Applications

tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate can be compared with other similar compounds, such as:

    tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has a similar bicyclic structure but differs in the functional groups attached to the core.

    tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: Another related compound with variations in the substituents, leading to different chemical and biological properties.

The uniqueness of tert-butyl (1R,3S,5S)-6-oxabicyclo[31

Properties

IUPAC Name

tert-butyl N-[(1S,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-6-4-7-8(5-6)13-7/h6-8H,4-5H2,1-3H3,(H,11,12)/t6?,7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVWHGMHXIFPGI-IEESLHIDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2C(C1)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@@H]2[C@H](C1)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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